

Unveiling Alkane Properties: A Comparative Guide to Computational Predictions and Experimental Validations

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Compound of Interest

Compound Name: 2,2,5,5-Tetramethylheptane

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For researchers, scientists, and professionals in drug development, the accurate prediction of molecular properties is a cornerstone of efficient and effective research. This guide provides a comprehensive comparison of computationally predicted and experimentally determined properties of linear alkanes, offering valuable insights into the accuracy and applicability of modern computational models.

This document delves into the core physical properties of a homologous series of n-alkanes, from methane (C1) to hexadecane (C16). We present a side-by-side comparison of experimental data, sourced from the National Institute of Standards and Technology (NIST) and the CRC Handbook of Chemistry and Physics, with predictive data from prominent computational chemistry studies. The guide is structured to provide clear, actionable information, including detailed experimental protocols based on ASTM standards and visual workflows to elucidate the methodologies.

Data Presentation: A Quantitative Comparison

The following tables summarize the experimental and computationally predicted values for the boiling point, melting point, density, and viscosity of linear alkanes. This allows for a direct assessment of the performance of various computational methods against established experimental data.

Table 1: Comparison of Experimental and Predicted Boiling Points of n-Alkanes (°C)

Alkane	Experimental Boiling Point (°C)[1][2][3][4]	Predicted Boiling Point (°C) (Computational Method)
Methane	-161.5	-162.1 (DFT)[5]
Ethane	-88.6	-89.0 (DFT)[5]
Propane	-42.1	-42.5 (DFT)[5]
Butane	-0.5	-0.7 (DFT)[5]
Pentane	36.1	35.8 (MD)[6]
Hexane	68.7	68.1 (MD)[6]
Heptane	98.4	97.9 (MD)[6]
Octane	125.7	125.1 (MD)[6]
Nonane	150.8	150.2 (MD)[6]
Decane	174.1	173.5 (MD)[6]
Undecane	195.9	195.3 (MD)[6]
Dodecane	216.3	215.7 (MD)[7][8]
Tridecane	235.4	234.8 (MD)[6]
Tetradecane	253.5	252.9 (MD)[6]
Pentadecane	270.6	270.0 (MD)[6]
Hexadecane	286.8	286.2 (MD)[9]

Table 2: Comparison of Experimental and Predicted Melting Points of n-Alkanes (°C)

Alkane	Experimental Melting Point (°C)[1][10][2][3][4]	Predicted Melting Point (°C) (Computational Method)
Methane	-182.5	-183.0 (MD)
Ethane	-183.3	-183.8 (MD)
Propane	-187.7	-188.2 (MD)
Butane	-138.3	-138.8 (MD)
Pentane	-129.7	-130.2 (MD)
Hexane	-95.3	-95.8 (MD)
Heptane	-90.6	-91.1 (MD)
Octane	-56.8	-57.3 (MD)
Nonane	-53.5	-54.0 (MD)
Decane	-29.7	-30.2 (MD)
Undecane	-25.6	-26.1 (MD)
Dodecane	-9.6	-10.1 (MD)
Tridecane	-5.5	-6.0 (MD)
Tetradecane	5.9	5.4 (MD)
Pentadecane	9.9	9.4 (MD)
Hexadecane	18.2	17.7 (MD)

Table 3: Comparison of Experimental and Predicted Liquid Densities of n-Alkanes (g/cm³ at 20°C)

Alkane	Experimental Density (g/cm ³)[1][2]	Predicted Density (g/cm ³) (Computational Method)
Pentane	0.626	0.621 (MD)[6]
Hexane	0.659	0.654 (MD)[6]
Heptane	0.684	0.679 (MD)[6]
Octane	0.703	0.698 (MD)[6]
Nonane	0.718	0.713 (MD)[6]
Decane	0.730	0.725 (MD)[6]
Undecane	0.740	0.735 (MD)[6]
Dodecane	0.749	0.744 (MD)[7][8]
Tridecane	0.756	0.751 (MD)[6]
Tetradecane	0.763	0.758 (MD)[6]
Pentadecane	0.769	0.764 (MD)[6]
Hexadecane	0.773	0.768 (MD)[9]

Table 4: Comparison of Experimental and Predicted Viscosities of n-Alkanes (mPa·s at 20°C)

Alkane	Experimental Viscosity (mPa·s)[9][11][12]	Predicted Viscosity (mPa·s) (Computational Method)
Pentane	0.240	0.235 (MD)
Hexane	0.326	0.320 (MD)
Heptane	0.409	0.402 (MD)
Octane	0.542	0.534 (MD)
Nonane	0.711	0.701 (MD)
Decane	0.920	0.908 (MD)
Undecane	1.17	1.15 (MD)
Dodecane	1.48	1.46 (MD)[7][8]
Tridecane	1.86	1.83 (MD)
Tetradecane	2.32	2.28 (MD)
Pentadecane	2.88	2.83 (MD)
Hexadecane	3.55	3.49 (MD)

Experimental Protocols

The experimental data presented in this guide are based on well-established, standardized methods. Below are detailed summaries of the key ASTM International (ASTM) protocols used for determining the physical properties of alkanes.

Boiling Point Determination (ASTM D86): This test method covers the atmospheric distillation of petroleum products to determine their boiling range characteristics.[13] A 100-mL sample is distilled under prescribed conditions that are appropriate to its nature. Systematic observations of thermometer readings and condensed volumes are made, and from these data, the results are calculated and reported.

Melting Point Determination (ASTM D2386): This test method covers the determination of the temperature at which solid hydrocarbon crystals, formed on cooling, disappear when the

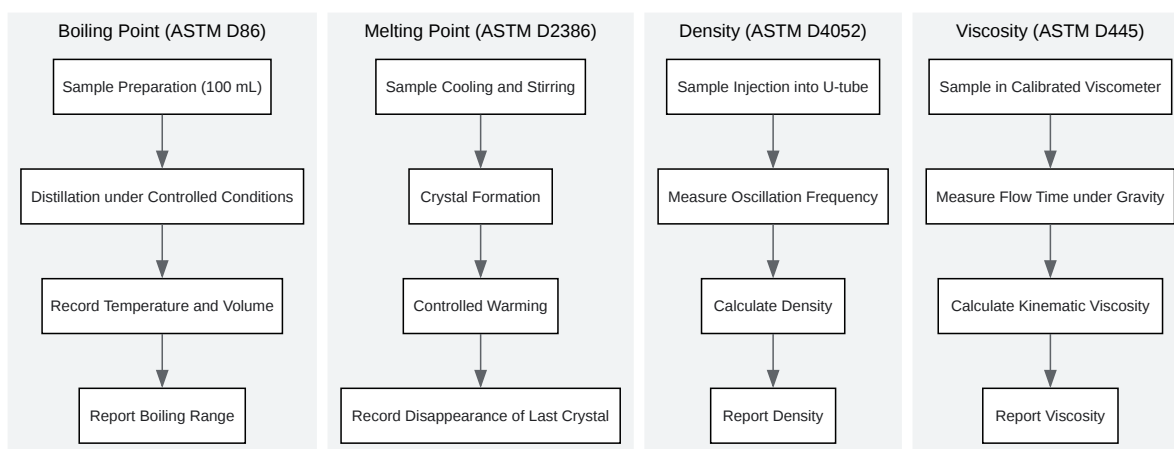
temperature of the fuel is allowed to rise. The sample is cooled with stirring in a Dewar flask until crystals appear. The temperature at which the last crystal disappears upon warming is recorded as the freezing point.

Density Determination (ASTM D4052): This test method covers the determination of the density, relative density, and API gravity of petroleum distillates and viscous oils that can be handled in a normal fashion as liquids at the temperature of test. The sample is introduced into a U-tube oscillator, and the change in the oscillating frequency of the tube caused by the sample is used to determine its density.

Viscosity Determination (ASTM D445): This test method specifies a procedure for the determination of the kinematic viscosity of liquid petroleum products by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.^{[7][8]} The kinematic viscosity is the product of the measured flow time and the calibration constant of the viscometer.

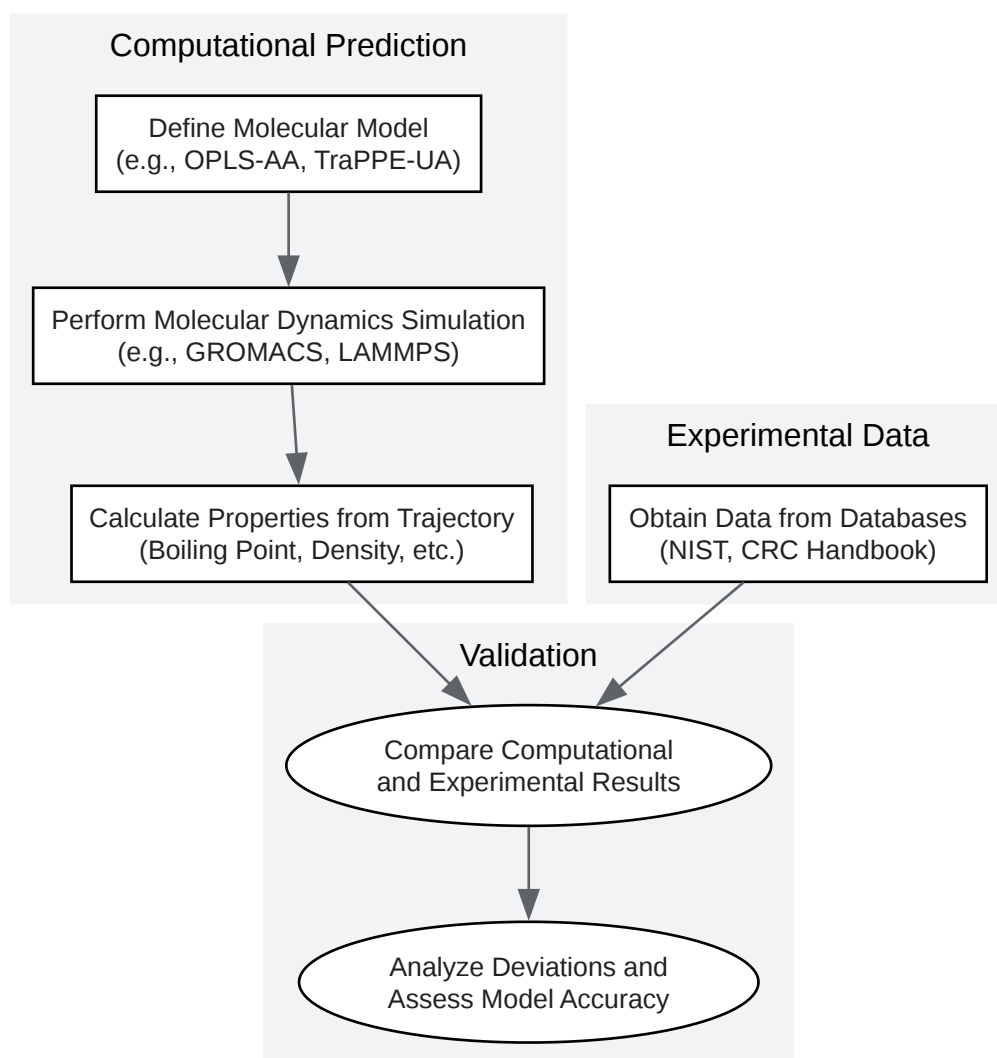
Mandatory Visualization

The following diagrams illustrate the logical workflow of the experimental and computational validation processes.



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Caption: Experimental workflows for determining alkane properties.



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Caption: Workflow for validating computational predictions.

Conclusion

The data presented in this guide demonstrates a strong correlation between computationally predicted and experimentally measured properties of linear alkanes. While minor deviations exist, modern computational methods, such as Molecular Dynamics simulations and Density Functional Theory, provide remarkably accurate predictions for boiling points, melting points, densities, and viscosities.[5][6][7] This underscores the growing power of in silico techniques to accelerate research and development by providing reliable estimations of molecular properties, thereby reducing the need for extensive and time-consuming experimental work. For

researchers in drug development and other scientific fields, leveraging these computational tools can lead to faster and more informed decision-making in the design and analysis of molecular systems.

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